molecular formula C12H10BrNO B1391818 5-Bromo-2-(3-methoxyphenyl)pyridine CAS No. 1119089-23-4

5-Bromo-2-(3-methoxyphenyl)pyridine

Cat. No. B1391818
M. Wt: 264.12 g/mol
InChI Key: DTTWWGLYRMBSGR-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxyphenyl)pyridine (5-Br-MPP) is an aromatic heterocyclic compound that has been widely studied for its diverse applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 5-Br-MPP is a versatile building block for the synthesis of various complex molecules, such as pharmaceuticals, agrochemicals, and natural products. It is also a valuable tool for mechanistic studies in biochemistry and medicinal chemistry.

Scientific Research Applications

Insecticidal Applications

  • Pyridine Derivatives as Insecticides : A study explored various pyridine derivatives, including compounds similar to 5-Bromo-2-(3-methoxyphenyl)pyridine, for their insecticidal activities against cowpea aphid. One of the compounds showed insecticidal activity about four times that of a standard insecticide, acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Spectroscopic and Optical Studies

  • Spectroscopic and Optical Characterization : Another research focused on the spectroscopic characterization of a similar pyridine derivative, using various techniques like FT-IR and NMR. The study also included density functional theory (DFT) studies for understanding its molecular structure and properties (Vural & Kara, 2017).

Antiviral Activity

  • Antiviral Properties : A study on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to 5-Bromo-2-(3-methoxyphenyl)pyridine, revealed significant inhibitory activity against retroviruses in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Corrosion Inhibition

  • Corrosion Inhibition : Research on a pyridine derivative demonstrated its effectiveness as a corrosion inhibitor for mild steel in an acidic medium. The study combined experimental techniques with quantum chemistry and molecular dynamics simulations (Saady et al., 2020).

Synthesis of Novel Derivatives

  • Synthesis of Novel Derivatives : A study described the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. The derivatives showed potential as chiral dopants for liquid crystals and exhibited various biological activities (Ahmad et al., 2017).

Catalytic Applications

  • Catalysis in Synthesis : Research involving the use of bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) highlighted the potential of pyridine derivatives in catalyzing the synthesis of medium-sized bromo/iodo lactones and bromooxepanes (Verma et al., 2016).

Magnetic Properties

  • Magnetic Properties : A study on a copper(II) complex involving a pyridine derivative highlighted its crystal structure and magnetic properties, revealing insights into its potential applications in materials science (Chang-zheng, 2011).

Antitumor Activity

  • Antitumor Activity : Research on the enantiomers of a pyridine sulfonamide derivative investigated their stereostructures and their effect on PI3Kα kinase and anticancer activity (Zhou et al., 2015).

properties

IUPAC Name

5-bromo-2-(3-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTWWGLYRMBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-methoxyphenyl)pyridine

Synthesis routes and methods

Procedure details

In a schlenck tube, a mixture of 2,5-dibromopyridine (2.11 mmol, 0.500 g), 3-methoxyphenylboronic acid (2.11 mmol, 0.321 g), PdCl2dppf.DCM (0.21 mmol, 0.172 g), Cs2CO3 (6.33 mmol, 2.063 g) in a dioxane/water 4:1 mixture (14.5 ml) was heated at 100° C. for 14 hours, under argon atmosphere. The solvent was evaporated and the crude mixture was extracted between water and ethyl acetate. The solid residue was purified by chromatography over SiO2 eluting with hexane/ethyl acetate mixtures affording 5-bromo-2-(3-methoxyphenyl)pyridine (0.242 g, yield 43%) as major product and 2-bromo-5-(3-methoxyphenyl)pyridine (0.039 g) as minor product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.172 g
Type
reactant
Reaction Step Two
Quantity
2.063 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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